molecular formula C15H13ClO3 B6401537 4-Chloro-3-(4-methoxy-2-methylphenyl)benzoic acid CAS No. 1261905-39-8

4-Chloro-3-(4-methoxy-2-methylphenyl)benzoic acid

Cat. No.: B6401537
CAS No.: 1261905-39-8
M. Wt: 276.71 g/mol
InChI Key: RKUABTDQFSPQGU-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-methoxy-2-methylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4-methoxy-2-methylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes that include the preparation of intermediate compounds followed by their conversion to the final product. The specific conditions and reagents used can vary depending on the desired scale and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-methoxy-2-methylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

4-Chloro-3-(4-methoxy-2-methylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-3-(4-methoxy-2-methylphenyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The pathways involved can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylbenzoic acid: This compound is similar in structure but lacks the methoxy group.

    4-Chloro-3-methoxybenzoic acid: This compound is similar but lacks the methyl group on the benzene ring.

Uniqueness

4-Chloro-3-(4-methoxy-2-methylphenyl)benzoic acid is unique due to the specific combination of chloro, methoxy, and methyl groups on the benzene ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-chloro-3-(4-methoxy-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-7-11(19-2)4-5-12(9)13-8-10(15(17)18)3-6-14(13)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUABTDQFSPQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689981
Record name 6-Chloro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-39-8
Record name 6-Chloro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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